molecular formula C7H8ClNO3S B14839058 6-Methoxy-4-methylpyridine-2-sulfonyl chloride

6-Methoxy-4-methylpyridine-2-sulfonyl chloride

Cat. No.: B14839058
M. Wt: 221.66 g/mol
InChI Key: GQMVWOPMWQCZME-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S. It is used in various scientific research applications due to its unique properties. This compound is known for its role in synthetic chemistry, particularly in the development of new compounds and the study of chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Methoxy-4-methylpyridine. The reaction conditions often include the use of chlorosulfonic acid or sulfuryl chloride as sulfonylating agents. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the compound highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methylpyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

6-methoxy-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c1-5-3-6(12-2)9-7(4-5)13(8,10)11/h3-4H,1-2H3

InChI Key

GQMVWOPMWQCZME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)OC

Origin of Product

United States

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